molecular formula C23H22N2O2 B14015474 N-(2-acetamido-1,2-diphenylethyl)benzamide CAS No. 69576-65-4

N-(2-acetamido-1,2-diphenylethyl)benzamide

Cat. No.: B14015474
CAS No.: 69576-65-4
M. Wt: 358.4 g/mol
InChI Key: IAKNLQFTDJYYJK-UHFFFAOYSA-N
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Description

N-(2-acetamido-1,2-diphenylethyl)benzamide is a chemical compound with the molecular formula C23H22N2O2 and a molecular weight of 358.43298 g/mol It is known for its unique structure, which includes an acetamido group and a benzamide group attached to a diphenylethyl backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-acetamido-1,2-diphenylethyl)benzamide typically involves the reaction of 2-acetamido-1,2-diphenylethylamine with benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2-acetamido-1,2-diphenylethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

N-(2-acetamido-1,2-diphenylethyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-acetamido-1,2-diphenylethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-dimethoxybenzamide
  • 3-acetoxy-2-methylbenzamide
  • N-(2-nitrophenyl)acetamide

Uniqueness

N-(2-acetamido-1,2-diphenylethyl)benzamide is unique due to its specific structural features, such as the presence of both acetamido and benzamide groups attached to a diphenylethyl backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

CAS No.

69576-65-4

Molecular Formula

C23H22N2O2

Molecular Weight

358.4 g/mol

IUPAC Name

N-(2-acetamido-1,2-diphenylethyl)benzamide

InChI

InChI=1S/C23H22N2O2/c1-17(26)24-21(18-11-5-2-6-12-18)22(19-13-7-3-8-14-19)25-23(27)20-15-9-4-10-16-20/h2-16,21-22H,1H3,(H,24,26)(H,25,27)

InChI Key

IAKNLQFTDJYYJK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C1=CC=CC=C1)C(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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